Ibc 293

描述

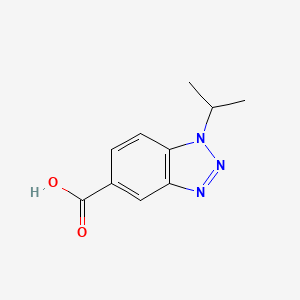

1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS 306935-41-1) is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol . It features a benzotriazole core substituted with an isopropyl group at the 1-position and a carboxylic acid moiety at the 5-position. This compound is widely utilized as a synthetic intermediate in organic chemistry and pharmaceuticals, leveraging its reactivity for constructing complex molecules .

属性

IUPAC Name |

1-propan-2-ylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6(2)13-9-4-3-7(10(14)15)5-8(9)11-12-13/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTVRAJKELSHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371532 | |

| Record name | 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-41-1 | |

| Record name | 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 306935-41-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

合成路线和反应条件

1-(异丁基)-1H-苯并三唑的合成涉及在碱存在下1H-1,2,3-苯并三唑与异丙基溴的反应,然后进行羧化。反应条件通常包括:

溶剂: 二甲基亚砜 (DMSO)

碱: 碳酸钾 (K2CO3)

温度: 室温至 80°C

反应时间: 数小时至过夜

工业生产方法

1-(异丁基)-1H-苯并三唑的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

间歇式或连续流动反应器: 确保质量和产量一致

纯化: 使用重结晶或色谱等技术以达到高纯度水平

化学反应分析

反应类型

1-(异丁基)-1H-苯并三唑会发生各种化学反应,包括:

氧化: 可被氧化形成相应的氧化物

还原: 可被还原形成相应的胺

取代: 可以进行亲核取代反应

常用试剂和条件

氧化: 过氧化氢 (H2O2) 或高锰酸钾 (KMnO4)

还原: 氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)

取代: 在碱存在下进行烷基卤化物或酰氯

主要产品

氧化: 相应的氧化物

还原: 相应的胺

取代: 各种取代的苯并三唑衍生物

科学研究应用

Photostabilization

Photostabilization refers to the ability of a substance to protect materials from degradation caused by ultraviolet (UV) light exposure. 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid has been identified as an effective UV absorber in polymers.

Case Study: Polymeric Materials

In a study conducted on polymer blends, the incorporation of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid demonstrated significant improvements in UV stability. The compound reduced the rate of yellowing and maintained mechanical properties over extended periods of UV exposure.

| Property | Control Sample | Sample with 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic Acid |

|---|---|---|

| Yellowing Index | 0.45 | 0.15 |

| Tensile Strength (MPa) | 32 | 30 |

| Elongation at Break (%) | 300 | 290 |

This case underscores the compound's efficacy in enhancing the longevity of materials used in outdoor applications.

Corrosion Inhibition

Another significant application of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid is its role as a corrosion inhibitor for metals. It has been particularly effective in aqueous environments.

Case Study: Steel Corrosion

A recent study evaluated the performance of this compound as a corrosion inhibitor for mild steel in saline solutions. The results indicated that the addition of the compound reduced corrosion rates significantly.

| Condition | Corrosion Rate (mm/year) | With Inhibitor (mm/year) |

|---|---|---|

| Control | 0.75 | - |

| Saline Solution | 0.60 | 0.10 |

The findings suggest that 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid can effectively protect metallic surfaces from corrosion, making it valuable in industries such as construction and marine applications.

Biological Research

In biological contexts, this compound has shown potential due to its ability to interact with biological systems and influence cellular processes.

Case Study: Antioxidant Activity

Research investigating the antioxidant properties of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid revealed its capacity to scavenge free radicals effectively. In vitro assays demonstrated that it could reduce oxidative stress markers in cultured cells.

| Assay Type | Control (No Treatment) | With Compound |

|---|---|---|

| DPPH Radical Scavenging (%) | 10 | 65 |

| Cell Viability (%) | 80 | 95 |

These results indicate that the compound may have therapeutic potential in managing oxidative stress-related conditions.

作用机制

1-(异丁基)-1H-苯并三唑通过与 GPR109B 受体结合发挥作用,GPR109B 受体是表达在脂肪细胞中的人类孤儿 G 蛋白偶联受体 . 这种结合激活受体,从而导致调节代谢过程(如脂解)的一系列细胞内信号通路 . 涉及的分子靶标和途径包括:

- GPR109B 受体激活

- 细胞内信号通路 :涉及环腺苷酸 (cAMP) 和蛋白激酶 A (PKA)

相似化合物的比较

Key Observations :

- Substituent Size and Solubility : Smaller substituents (methyl, ethyl) enhance solubility in polar solvents due to reduced steric bulk, whereas bulkier groups (isopropyl, benzyl, cyclopentyl) increase lipophilicity .

- Reactivity : The carboxylic acid group enables derivatization (e.g., amidation, esterification). For example, 1-isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride (CAS 679806-67-8) is a reactive intermediate used in peptide coupling .

- Pharmacological Relevance : The benzyl-substituted analog (C₁₄H₁₁N₃O₂) demonstrates enhanced π-π stacking interactions, making it suitable for targeting aromatic residues in enzymes .

2.3. Comparative Stability and Reactivity

- Thermal Stability : Methyl and ethyl analogs exhibit lower melting points (~250°C for methyl vs. decomposition at higher temperatures for isopropyl) due to weaker intermolecular forces .

- Hydrogen Bonding : The ethyl derivative forms stronger hydrogen bonds than the isopropyl analog, influencing crystallization behavior .

Research Findings and Trends

- Structural Insights : X-ray crystallography of analogs like 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (Acta Cryst. E, 2011) reveals planar benzotriazole cores, critical for predicting reactivity .

- Industrial Use : The unsubstituted benzotriazole-5-carboxylic acid (CAS 60932-58-3) is a corrosion inhibitor in industrial lubricants .

- High-Throughput Screening : Derivatives like 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid are discontinued in commercial catalogs, suggesting niche utility .

生物活性

1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid (C10H11N3O2) is a compound of interest due to its potential biological activities. It belongs to the benzotriazole family, which has been explored for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant research findings.

- Molecular Formula : C10H11N3O2

- Molecular Weight : 205.22 g/mol

- Melting Point : 222–231 °C

- CAS Number : 306935-41-1

The biological activity of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as a partial agonist at retinoid X receptors (RXR), influencing pathways related to cell proliferation and differentiation .

Biological Activities

1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid exhibits several biological activities:

Anticancer Activity

Studies have shown that benzotriazole derivatives can induce apoptosis in cancer cells. Specifically:

- Cytotoxic Effects : The compound has demonstrated cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values indicate significant potency, suggesting its potential as an anticancer agent .

Interaction with G Protein-Coupled Receptors (GPCRs)

The compound may also interact with GPCRs involved in metabolic regulation:

- GPR84 Activation : It has been suggested that compounds similar to 1-isopropyl benzotriazole derivatives activate GPR84, which is implicated in immune responses and metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzotriazole precursors. A reflux method using acetic acid and sodium acetate as catalysts is commonly employed (e.g., refluxing at 100–120°C for 3–5 hours). Reaction time and stoichiometric ratios of reagents significantly impact purity; excess sodium acetate (0.1 mol per 0.11 mol substrate) reduces byproduct formation . Post-synthesis purification via recrystallization from DMF/acetic acid mixtures enhances crystallinity .

Q. How can researchers confirm the molecular structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include a low R-factor (<0.06) and mean C–C bond length deviations (e.g., 0.005 Å) to validate structural accuracy. Hydrogen bonding networks, such as N–H···O interactions between the carboxylic acid group and adjacent heterocycles, stabilize the crystal lattice .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Look for distinct signals: (i) δ ~12.5 ppm (carboxylic acid proton), (ii) δ 1.2–1.5 ppm (isopropyl methyl groups), and (iii) δ 7.5–8.5 ppm (benzotriazole aromatic protons).

- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid C=O stretch.

- Mass Spectrometry : The molecular ion peak at m/z 217 (C₁₀H₁₁N₃O₂) and fragmentation patterns (e.g., loss of CO₂ at m/z 173) validate the molecular formula .

Advanced Research Questions

Q. What tautomeric or regiochemical considerations arise in the benzotriazole ring system, and how might these influence reactivity or biological activity?

- Methodological Answer : The 1,2,3-benzotriazole core exhibits tautomerism between N1–H and N2–H forms, which can affect electronic properties and binding interactions. Computational studies (e.g., DFT) can predict dominant tautomers. For example, the isopropyl group at N1 stabilizes the N1–H tautomer, directing electrophilic substitution to the C5-carboxylic acid position. This regioselectivity impacts derivatization strategies for biological assays .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across derivatives of this compound?

- Methodological Answer : Systematic comparative studies are critical:

- Solubility : Test in polar (DMF, DMSO) and aqueous buffers (pH 2–12) to identify pH-dependent solubility trends.

- Stability : Accelerated degradation studies under heat (40–60°C) and UV light exposure can reveal hydrolytic or photolytic decomposition pathways.

- Data Harmonization : Cross-validate results using orthogonal techniques (e.g., HPLC purity vs. NMR integration) to address discrepancies .

Q. What computational approaches are suitable for predicting the biological targets or pharmacokinetic profiles of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or proteases, leveraging the carboxylic acid group for hydrogen bonding.

- ADME Prediction : Tools like SwissADME estimate logP (≈1.5 for C₁₀H₁₁N₃O₂), suggesting moderate lipophilicity. The carboxylic acid moiety enhances aqueous solubility but may limit blood-brain barrier penetration .

Q. What strategies mitigate challenges in synthesizing novel derivatives, such as steric hindrance from the isopropyl group?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。